Chemical structure and physical properties of Adpoc-Trp-OH
Chemical structure and physical properties of Adpoc-Trp-OH
An In-Depth Technical Guide to N-α-Adpoc-L-Tryptophan (Adpoc-Trp-OH)
Introduction: Elucidating Adpoc-Trp-OH
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules. This guide focuses on N-α-Adpoc-L-Tryptophan (Adpoc-Trp-OH), a specialized amino acid derivative. The term "Adpoc" refers to the 1-(1-adamantyl)-1-methylethoxycarbonyl protecting group, which is attached to the alpha-amino group (N-α) of the amino acid L-Tryptophan (Trp-OH).
The defining feature of the Adpoc group is its extraordinary sensitivity to acid.[1] This property allows for its removal under exceptionally mild conditions, a critical advantage when synthesizing complex peptides containing acid-sensitive residues. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and strategic application of Adpoc-Trp-OH, offering field-proven insights for researchers and drug development professionals.
PART 1: Core Chemistry and Physicochemical Profile
Chemical Structure
Adpoc-Trp-OH is composed of the L-tryptophan scaffold with its alpha-amino group protected by the sterically bulky and highly acid-labile Adpoc group. The Adpoc group's structure, featuring a tertiary carbocation that is readily formed upon protonation, is the source of its lability.
Physicochemical Properties
Quantitative data for Adpoc-Trp-OH is not widely published. The following table provides calculated values and estimates based on the properties of structurally similar compounds, such as Fmoc-Trp(Boc)-OH.
| Property | Value | Source/Method |
| Molecular Formula | C₂₅H₃₂N₂O₄ | Calculated |
| Molecular Weight | 436.54 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar protected amino acids[2] |
| Solubility | Soluble in organic solvents (DMF, DCM, Chloroform, Ethyl Acetate, DMSO) | Inferred from similar compounds[2][3] |
| Melting Point | Not determined; likely >90 °C | Analogy |
| Optical Rotation | [α]²⁰/D, value not determined but expected to be levorotatory | Based on L-configuration |
PART 2: Scientific Rationale & Application in Peptide Synthesis
The Imperative of N-α-Protection
In Solid-Phase Peptide Synthesis (SPPS), the alpha-amino group of an incoming amino acid must be temporarily blocked or "protected".[4][5] This is a critical step to enforce regioselectivity; without it, the amino acids would polymerize uncontrollably rather than adding one by one in the desired sequence. The Adpoc group serves as this temporary shield.
Causality of Adpoc Selection: The Advantage of Extreme Acid Lability
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry of the other protecting groups used on the peptide side chains.[4] This is known as an "orthogonal protection" strategy. The Adpoc group's defining characteristic is its extreme acid lability, which is approximately 1000 times greater than that of the more common tert-butyloxycarbonyl (Boc) group.[1]
This heightened sensitivity allows for its cleavage under exceptionally mild acidic conditions (e.g., 0.1-1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)). This is highly advantageous for several reasons:
-
Preservation of Sensitive Residues: It minimizes the risk of side reactions, such as the acid-catalyzed degradation of other sensitive amino acids within the peptide chain.
-
Orthogonality: It provides a wider window of stability, allowing for the use of other, more robust acid-labile side-chain protecting groups (like Boc or tBu) that will remain intact during Adpoc removal.
-
Complex Syntheses: It is an ideal candidate for the synthesis of long or delicate peptides where repeated exposure to harsher acidic conditions could lead to product degradation and lower yields.
Indole Side-Chain Protection: A Critical Consideration
While Adpoc protects the alpha-amino group, the tryptophan indole side chain itself is susceptible to modification, particularly alkylation by carbocations generated during the final cleavage of the peptide from the resin.[6][7] Therefore, for successful synthesis, it is standard practice to use a tryptophan derivative where the indole nitrogen is also protected, most commonly with the Boc group (i.e., Adpoc-Trp(Boc)-OH).[6][7][8] This dual protection ensures the integrity of the tryptophan residue throughout the entire synthesis and cleavage process.
PART 3: Experimental Protocols & Workflows
The following protocols are based on standard, well-established methodologies in Fmoc-based SPPS. The coupling of Adpoc-Trp-OH would follow the same fundamental principles as other N-α-protected amino acids.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the iterative cycle of amino acid addition in SPPS.
Protocol 1: Amino Acid Coupling in SPPS
This protocol describes a standard coupling step for incorporating Adpoc-Trp-OH (or a similar derivative) onto a solid support.
Objective: To couple Adpoc-Trp-OH to the free amine of the resin-bound growing peptide chain.
Materials:
-
Resin with N-terminal deprotected peptide
-
Adpoc-Trp-OH (3 equivalents relative to resin loading)
-
HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
Methodology:
-
Resin Preparation: Ensure the resin from the previous deprotection step has been thoroughly washed with DMF (5 x 1 mL) to remove all traces of the deprotection agent (e.g., piperidine).
-
Activation Solution: In a separate vessel, dissolve Adpoc-Trp-OH (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6 eq) to the solution. This initiates the activation of the carboxylic acid of the amino acid.
-
Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, making it highly susceptible to nucleophilic attack by the free amine on the resin. DIPEA is a non-nucleophilic base used to neutralize salts and facilitate the reaction.[9]
-
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling period, filter the resin and wash it thoroughly with DMF (3 x 1 mL) and DCM (3 x 1 mL) to remove all excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Adpoc Group Deprotection
This protocol describes the selective removal of the N-α-Adpoc group to prepare for the next coupling cycle.
Objective: To selectively remove the Adpoc protecting group without cleaving acid-labile side-chain protecting groups.
Materials:
-
Resin-bound peptide with N-terminal Adpoc group
-
Deprotection Solution: 0.5-1% TFA in anhydrous DCM
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Neutralization Solution: 10% DIPEA in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 10-15 minutes.
-
Deprotection: Treat the resin with the 0.5-1% TFA/DCM solution for 10-20 minutes at room temperature.
-
Causality: The extremely mild acidic condition is sufficient to protonate the Adpoc group, leading to its fragmentation into a stable tertiary carbocation (which is scavenged), CO₂, and the free amine.[1] The low TFA concentration is insufficient to cleave more robust groups like Boc.
-
-
Washing: Filter the resin and wash thoroughly with DCM (5 x 1 mL) to remove the cleavage products and residual acid.
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 min) to neutralize the resulting ammonium salt to the free amine.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 mL) to prepare it for the subsequent coupling step.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
-
Dube, D., et al. (2017). Nanoparticles generated from a tryptophan derivative: physical characterization and anti-cancer drug delivery. ResearchGate. [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. [Link]
-
Sicinska, W., et al. (2005). NMR assignments of tryptophan residue in apo and holo LBD-rVDR. Proteins. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 3. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]
